molecular formula C14H22N2O2S B13851269 Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate

Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate

Cat. No.: B13851269
M. Wt: 282.40 g/mol
InChI Key: FOSNLXHSIYJVHL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with a thiophen-3-ylamino group and a tert-butyl ester at the carboxylate position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiophene-based compounds. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a carboxylate group.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via nucleophilic substitution or coupling reactions.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.

    Substitution: The amino group on the thiophene ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Thiophene sulfoxides, thiophene sulfones.

    Reduction Products: Modified piperidine derivatives.

    Substitution Products: Alkylated or acylated thiophene derivatives.

Scientific Research Applications

Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring and piperidine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

    Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: Utilized in the development of pharmaceuticals.

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Employed as a linker in targeted protein degradation.

Uniqueness

Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-4-11(5-8-16)15-12-6-9-19-10-12/h6,9-11,15H,4-5,7-8H2,1-3H3

InChI Key

FOSNLXHSIYJVHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CSC=C2

Origin of Product

United States

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